molecular formula C14H12N2O3 B10973312 Methyl 4-[(pyridin-4-ylcarbonyl)amino]benzoate

Methyl 4-[(pyridin-4-ylcarbonyl)amino]benzoate

Cat. No.: B10973312
M. Wt: 256.26 g/mol
InChI Key: YBDIVBFZVIRDPD-UHFFFAOYSA-N
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Description

Methyl 4-[(4-pyridylcarbonyl)amino]benzoate is an organic compound with a complex structure that includes both a pyridine ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4-pyridylcarbonyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with methanol, followed by the introduction of the pyridylcarbonyl group. One common method involves the reaction of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 4-aminobenzoate. This intermediate is then reacted with 4-pyridylcarbonyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-pyridylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-[(4-pyridylcarbonyl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(4-pyridylcarbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler compound with similar ester and amine functionalities.

    Methyl 4-[(phenoxycarbonyl)amino]benzoate: Another compound with a similar structure but different substituents on the aromatic ring.

Uniqueness

Methyl 4-[(4-pyridylcarbonyl)amino]benzoate is unique due to the presence of the pyridylcarbonyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

methyl 4-(pyridine-4-carbonylamino)benzoate

InChI

InChI=1S/C14H12N2O3/c1-19-14(18)11-2-4-12(5-3-11)16-13(17)10-6-8-15-9-7-10/h2-9H,1H3,(H,16,17)

InChI Key

YBDIVBFZVIRDPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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